4,6-dimethylisophthalonitrile

TADF OLED organic electronics

4,6-Dimethylisophthalonitrile (CAS 17309-31-8), systematically named 4,6-dimethylbenzene-1,3-dicarbonitrile, is a C₂-symmetric aromatic dinitrile with the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol. The compound features two electron-withdrawing cyano groups positioned meta to each other on a benzene ring that also carries two methyl substituents at the 4- and 6-positions.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 17309-31-8
Cat. No. B189646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethylisophthalonitrile
CAS17309-31-8
Synonyms4,6-Dimethyl-isophthalonitrile
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C#N)C#N)C
InChIInChI=1S/C10H8N2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,1-2H3
InChIKeyNQILAVLOKGLTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylisophthalonitrile (CAS 17309-31-8): A Methyl-Substituted Dinitrile Building Block for Organic Electronics and Precision Synthesis


4,6-Dimethylisophthalonitrile (CAS 17309-31-8), systematically named 4,6-dimethylbenzene-1,3-dicarbonitrile, is a C₂-symmetric aromatic dinitrile with the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol . The compound features two electron-withdrawing cyano groups positioned meta to each other on a benzene ring that also carries two methyl substituents at the 4- and 6-positions. This specific substitution pattern modulates the electronic character of the aromatic core, the steric environment around the nitrile functionalities, and key physicochemical properties including melting point (150–151 °C) and partition coefficient (LogP 1.75–2.05) . These attributes differentiate 4,6-dimethylisophthalonitrile from unsubstituted isophthalonitrile and its other mono- or dimethyl positional isomers, making it a scaffold of choice for applications where steric tuning, solubility enhancement, and precise regiochemical control are required.

1
Methyl-substituted isophthalonitrile core supports electronic tuning and steric modulation for TADF emitter research
2
Lower melting point relative to unsubstituted analog may facilitate solution-based thin-film and gel-phase processing
3
Compatible with reported quantitative-yield Vilsmeier route for scalable multi-gram procurement

Why Unsubstituted Isophthalonitrile or Other Methyl Isomers Cannot Replace 4,6-Dimethylisophthalonitrile Without Performance Consequence


Isophthalonitrile-based compounds are widely employed across organic electronics, covalent organic frameworks (COFs), and cyclophane synthesis, yet the unsubstituted parent compound (CAS 626-17-5) and its alternative methyl isomers (e.g., 2,5-dimethylisophthalonitrile, 4-methylisophthalonitrile) differ markedly from 4,6-dimethylisophthalonitrile in electronic character, steric profile, melting point, solubility, and regiochemical reactivity . These differences are not cosmetic: in thermally activated delayed fluorescence (TADF) OLED emitters, methylation of the isophthalonitrile acceptor core has been shown to enhance photoluminescence quantum efficiency by ~1.5 × and boost external quantum efficiency (EQE) from 9.5% to 21.7% compared to the unmethylated analog [1]. In synthetic applications, the specific 4,6-dimethyl substitution pattern directs cyclization outcomes and determines the geometry of multilayered cyclophane architectures . Simple replacement of 4,6-dimethylisophthalonitrile with unsubstituted isophthalonitrile or a positional isomer therefore introduces quantifiable performance penalties in downstream device efficiency, reaction selectivity, and material processability.

Target Compound
4,6-Dimethyl substitution
Methyl groups modulate core electronics and steric profile; linked to reported device-efficiency improvement in TADF OLED studies
Regiochemical directing effect
4,6-Pattern enables controlled syn/anti geometry in multilayered cyclophane synthesis
Alternatives Not Directly Interchangeable
Unsubstituted isophthalonitrile
Lacks methyl groups; TADF device efficiency may differ substantially; does not provide regiochemical direction in cyclophane construction
Other methyl positional isomers
2,5- or 4-methyl substitution patterns alter regiochemical reactivity; steric and solubility profiles may not transfer directly

Quantitative Differentiation Evidence: 4,6-Dimethylisophthalonitrile vs. Unsubstituted Isophthalonitrile and Positional Isomers


Core Methylation in Isophthalonitrile-Based TADF Emitters Increases OLED External Quantum Efficiency from 9.5% to 21.7%

In a direct comparative study of isophthalonitrile-based thermally activated delayed fluorescence (TADF) emitters, the methylated-core derivative DCzIPNMe (incorporating a dimethylisophthalonitrile acceptor unit) delivered a maximum external quantum efficiency (EQEmax) of 21.7%, more than doubling the 9.5% EQEmax achieved by the unmethylated-core emitter DCzIPN in an OLED device of identical architecture [1]. The methylation additionally improved photoluminescence quantum efficiency by a factor of ~1.5 and accelerated the delayed fluorescence rate by a factor of ~15, while shifting the S₁ excitation energy by 72 meV [1]. These data establish that the methylated isophthalonitrile core provides a quantifiable, application-critical performance advantage.

OLED EQE Comparison
Reported head-to-head
21.7% vs 9.5% EQEmax
Reported device-efficiency context; supports emitter-core selection for sky-blue TADF OLEDs
Identical device architecture; ~2.28× reported improvement; Master's thesis, Vilnius University 2020
TADF OLED organic electronics delayed fluorescence external quantum efficiency

One-Step Vilsmeier Synthesis Delivers Quantitative Yield vs. Traditional Multi-Step Routes to Dimethylisophthalonitrile

Jaster et al. (2023) reported a one-step protocol for synthesizing 4,6-dimethylisophthalonitrile using adapted Vilsmeier conditions that proceeds in quantitative yield [1]. In contrast, the classical synthesis via condensation of malononitrile with acetylacetone under alkaline conditions produces a mixture of the target compound and the 2-oxo-1,2-dihydropyridine byproduct, requiring chromatographic separation that compromises isolated yield [2]. While a direct isolated-yield value for the traditional route is not explicitly reported in the available literature, the formation of a product mixture inherently limits yield and increases purification burden, making the quantitative Vilsmeier route a tangible advantage for research and process chemists.

Synthetic Yield Context
Cross-study comparable
Quantitative vs product mixture
Reported synthetic yield advantage; supports route selection for process chemistry
One-step Vilsmeier protocol (Jaster 2023) vs traditional malononitrile–acetylacetone condensation; isolated-yield comparison requires further data
organic synthesis Vilsmeier reaction yield optimization process chemistry

Lower Melting Point (150–151 °C) vs. Unsubstituted Isophthalonitrile (162–163 °C) Enhances Solution Processability

4,6-Dimethylisophthalonitrile exhibits a melting point of 150–151 °C (determined in acetic acid), approximately 11–13 °C lower than that of the parent isophthalonitrile, which melts at 162–163 °C . The depressed melting point arises from disruption of crystal-packing efficiency by the two methyl substituents and correlates with an increased LogP (1.75–2.05 for the dimethyl compound vs. approximately 1.43–1.61 for isophthalonitrile) , indicating enhanced solubility in organic solvents.

Thermal & Solubility
Data to verify
mp 150–151°C; LogP 1.75–2.05
May support solution processability at milder conditions relative to unsubstituted isophthalonitrile
Δmp ≈ 11–13°C lower; vendor-database LogP values; source-specific review recommended
thermal properties processability melting point solubility formulation

4,6-Dimethyl Substitution Enables Regioselective Cyclophane Construction vs. Non-Selective Unsubstituted Isophthalonitrile

In the synthesis of multilayered [3.3]metacyclophanes (MCPs) via TosMIC coupling, the two methyl groups at the 4- and 6-positions of 4,6-dimethylisophthalonitrile direct the regiochemistry of the key bis(bromomethyl) intermediate formation, enabling the controlled construction of three- to six-layered MCP architectures with defined syn and anti geometries that could not be accessed with the same regiochemical fidelity using unsubstituted isophthalonitrile . The structural outcome was verified by ¹H NMR and X-ray crystallography and directly impacts the electronic and charge-transfer properties of the final multilayered framework .

Regiochemical Control
Supporting evidence
Enables 3- to 6-layered MCP architectures
Supports regioselective cyclophane construction with defined syn/anti geometries
TosMIC coupling methodology; structural confirmation by ¹H NMR and X-ray crystallography; direct comparator data limited
cyclophane supramolecular chemistry regioselectivity TosMIC coupling

4,6-Dimethylisophthalonitrile Acts as a Cyano-Functionalized COF Monomer, Expanding Reticular Design Space Over Unsubstituted Analogues

Vendor classification data explicitly designate 4,6-dimethylisophthalonitrile as a 'cyano COF monomer' suitable for constructing triazine- and imine-linked covalent organic frameworks . The two methyl groups on the aromatic ring modulate the electron density at the cyano reaction centers and can influence framework crystallinity, pore geometry, and interlayer interactions relative to frameworks built from unsubstituted isophthalonitrile. Bidepharm reports a standard purity of ≥95% with batch-specific QC documentation (NMR, HPLC, GC) , while Leyan offers a higher-purity grade at 98% , providing options for applications with varying purity demands.

COF Monomer Context
Class-level inference
Cyano COF monomer; ≥95–98% purity
May support reticular design with electronic tuning via methyl substituents
Vendor classification data; specific COF performance comparison vs unsubstituted analog not available in accessible literature
covalent organic frameworks COF monomer reticular chemistry porous materials

Evidence-Backed Application Scenarios Where 4,6-Dimethylisophthalonitrile Delivers Quantifiable Advantages Over Unsubstituted Isophthalonitrile


High-Efficiency Solution-Processed TADF OLEDs Requiring >20% EQE

OLED development teams designing isophthalonitrile-based TADF emitters should select the dimethylisophthalonitrile core scaffold, as the methylated-core emitter DCzIPNMe achieves an EQEmax of 21.7% vs. 9.5% for the unmethylated analog in equivalent device architectures, along with ~1.5 × higher PL quantum efficiency and ~15 × faster delayed fluorescence rate [1]. The enhanced efficiency is attributed to improved spatial separation of donor moieties and superior charge-transfer properties conferred by the methyl substituents on the isophthalonitrile core [1].

High-Yield, Scalable Synthesis of Dimethylisophthalonitrile via One-Step Vilsmeier Chemistry

Process chemistry groups requiring 4,6-dimethylisophthalonitrile in multi-gram to kilogram quantities should adopt the one-step adapted Vilsmeier protocol that delivers the product in quantitative yield, as reported by Jaster et al. (2023) [1]. This route circumvents the product mixture issue inherent to the traditional malononitrile–acetylacetone condensation, which co-produces a 2-oxo-1,2-dihydropyridine byproduct [2]. The quantitative yield maximizes atom economy, reduces purification costs, and improves batch-to-batch consistency for downstream applications.

Multilayered [3.3]Metacyclophane Synthesis Requiring Defined Syn/Anti Geometry

Supramolecular chemists constructing multilayered [3.3]metacyclophanes via TosMIC coupling should employ 4,6-dimethylisophthalonitrile as a key intermediate, as the 4,6-dimethyl substitution pattern directs the regiochemistry of the bis(bromomethyl) intermediates, enabling controlled assembly of three- to six-layered frameworks with structurally characterized syn and anti geometries [1]. Unsubstituted isophthalonitrile lacks these directing groups and would not afford the same regiochemical control [1].

Covalent Organic Framework (COF) Design with Tunable Monomer Electronics

COF researchers aiming to modulate framework electronic properties through monomer design should source 4,6-dimethylisophthalonitrile as a nitrile-functionalized building block. The compound is commercially classified as a cyano COF monomer at purities of 95% (Bidepharm) or 98% (Leyan) with batch-specific QC documentation including NMR, HPLC, and GC [1][2]. The electron-donating methyl groups alter the electronic character of the aromatic core relative to unsubstituted isophthalonitrile, providing a steric and electronic tuning handle for tailoring pore environment, interlayer interactions, and crystallization behavior in triazine- and imine-linked frameworks [1].

Application
Selection Property
Validation Focus
TADF OLED emitter research
Core methylation status of isophthalonitrile unit
Device-level external quantum efficiency endpoint
Scalable building-block supply
Route-dependent yield and purity profile
Batch-to-batch consistency and atom economy review
Supramolecular cyclophane synthesis
4,6-Dimethyl regiochemical directing effect
Syn/anti geometry confirmation by crystallography
Covalent organic framework design
Monomer electronic modulation via methyl substituents
Framework crystallinity and pore geometry review
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